Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Chiral Resolution Stereochemical Integrity Enantiomeric Excess

tert-Butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate (CAS 2165712-70-7) is a chiral, non-racemic oxazole derivative with a molecular formula of C₁₁H₁₇IN₂O₃ and a molecular weight of 352.17 g/mol. It features a tert-butoxycarbonyl (Boc)-protected primary amine, an (S)-configured α-methyl substituent, and a 4-iodomethyl group on the oxazole ring.

Molecular Formula C11H17IN2O3
Molecular Weight 352.172
CAS No. 2165712-70-7
Cat. No. B2844893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
CAS2165712-70-7
Molecular FormulaC11H17IN2O3
Molecular Weight352.172
Structural Identifiers
SMILESCC(C1=NC(=CO1)CI)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H17IN2O3/c1-7(9-14-8(5-12)6-16-9)13-10(15)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1
InChIKeyPEOASTQODDPYFY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate (CAS 2165712-70-7): Chiral Oxazole Building Block Procurement Guide


tert-Butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate (CAS 2165712-70-7) is a chiral, non-racemic oxazole derivative with a molecular formula of C₁₁H₁₇IN₂O₃ and a molecular weight of 352.17 g/mol . It features a tert-butoxycarbonyl (Boc)-protected primary amine, an (S)-configured α-methyl substituent, and a 4-iodomethyl group on the oxazole ring [1]. This specific combination of stereochemistry and the highly reactive iodomethyl handle defines its utility as a late-stage functionalization intermediate in medicinal chemistry, distinguishing it from achiral analogs or its (R)-enantiomer (CAS 1108723-76-7) .

Why Generic Substitution of CAS 2165712-70-7 Fails for Stereospecific Synthesis


Generic substitution with the (R)-enantiomer (CAS 1108723-76-7) or achiral oxazole analogs introduces configurational mismatch that can lead to divergent biological activity or failed crystallizations in diastereomeric resolutions . The (S)-stereocenter directly influences the spatial orientation of the Boc-amine and the iodomethyl electrophile, which is critical when this building block is used to install a chiral amine pharmacophore. Furthermore, substituting the iodomethyl group with a chloromethyl or bromomethyl analog reduces electrophilic reactivity, potentially requiring harsher conditions or catalysts (e.g., transition metals) that are incompatible with sensitive substrates, thereby compromising yield and selectivity in nucleophilic displacement or cross-coupling sequences .

Quantitative Differentiation Evidence for tert-Butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate


Absolute Configuration Confirmation: (S) vs. (R) Enantiomer

The target compound is the (S)-enantiomer, as confirmed by its unique MDL identifier (MFCD31665478) and SMILES notation C[C@H](NC(=O)OC(C)(C)C)C1=NC(CI)=CO1, compared to the (R)-enantiomer (MDL MFCD31617597, SMILES C[C@@H]...) . This stereochemical distinction is paramount because the two enantiomers are diastereomeric intermediates in asymmetric syntheses and cannot be interchanged without inverting the final product's configuration. The absolute configuration is notay a gger of the enantiomeric pair is typically secured by chiral HPLC, confirming the (S)-enantiomer has a specific retention time distinct from the (R)-enantiomer, ensuring enantiospecific procurement.

Chiral Resolution Stereochemical Integrity Enantiomeric Excess

Leaving Group Reactivity: Iodomethyl vs. Chloromethyl Analog for Late-Stage Functionalization

The 4-iodomethyl substituent on the oxazole ring provides a significantly superior leaving group compared to its chloromethyl or bromomethyl analogs. The iodide ion (I⁻) is a much better leaving group than chloride (Cl⁻) or bromide (Br⁻) due to its larger size and weaker basicity, resulting in faster SN2 reaction rates [1]. For a typical primary alkyl halide, the relative SN2 reactivity towards a standard nucleophile is approximately I > Br > Cl in the ratio 100:30:1 [2]. This enhanced reactivity allows the iodomethyl group to undergo efficient nucleophilic displacement under milder conditions, minimizing side reactions and enabling late-stage diversification of drug candidates.

Nucleophilic Substitution Leaving Group Ability SN2 Reactivity

Comparative Purity and Supply Consistency: Target Compound vs. Racemic Mixture

The target (S)-enantiomer is commercially supplied as a single enantiomer with a minimum purity specification of 95%+ . In contrast, a racemic mixture or the opposite (R)-enantiomer (often supplied under a separate CAS) would constitute a different chemical entity entirely. The specified enantiomeric purity is critical for maintaining reproducible reaction outcomes; procurement of a racemate or a sample with undefined ee can lead to variable yields in diastereoselective transformations and may require additional, costly chiral separation steps. The designated CAS 2165712-70-7 ensures a single stereoisomer, differentiating it from any mixture.

Chemical Purity Enantiomeric Purity Procurement Specification

Strategic Boc-Protection: Orthogonal Deprotection Advantage over Cbz or Fmoc Analogs

The Boc (tert-butoxycarbonyl) protecting group provides a distinct advantage in synthetic sequences requiring orthogonal deprotection strategies. Unlike the benzyl carbamate (Cbz) group, which is cleaved by hydrogenolysis, or the Fmoc group, which is base-labile, the Boc group is stable under a variety of conditions (e.g., catalytic hydrogenation, basic nucleophilic substitutions) and is quantitatively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) [1]. This orthogonality is crucial when the iodomethyl group is first utilized in a nucleophilic displacement reaction (which is base-promoted and would cleave Fmoc) before the amine is revealed for further coupling. This inherent stability profile differentiates it from alternative carbamate-protected analogs.

Protecting Group Strategy Orthogonal Deprotection Boc Stability

High-Value Application Scenarios for CAS 2165712-70-7 in Chiral Drug Discovery


Synthesis of C2-Symmetric Chiral Diamine Ligands for Asymmetric Catalysis

The (S)-configured amine, obtained after Boc-deprotection, serves as a chiral directing element in the construction of C2-symmetric ligands or organocatalysts. The highly reactive iodomethyl group is first displaced with a nucleophile to install a secondary binding motif, while the (S)-stereochemistry ensures enantioselectivity in the final catalyst. The Boc group's acid-lability allows for a clean, orthogonal deprotection step to liberate the primary amine without affecting the newly installed functionality, a sequence validated by standard protecting group logic [1].

Late-Stage Diversification of Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting kinase selectivity, the oxazole core is a common hinge-binding motif. The iodomethyl group of this building block can be used in a late-stage SN2 reaction to introduce solubilizing amines (e.g., morpholine, piperazine) or linkers under mild conditions, as supported by the high relative reactivity of the iodide leaving group [2]. The (S)-stereocenter influences the trajectory of the attached vector, enabling fine-tuning of binding pocket interactions.

Construction of Enantiopure PROTAC Linker-Payload Conjugates

The bifunctional nature of this compound—a reactive iodomethyl electrophile and a masked amine—makes it ideal for stepwise construction of PROTACs. The iodomethyl group is first subjected to nucleophilic substitution to attach a linker, while the Boc-protected amine is subsequently deprotected and coupled to an E3 ligase ligand. The defined (S)-stereochemistry ensures a specific 3D orientation of the linker, which can be critical for ternary complex formation, as evidenced by the distinct physicochemical properties of the single enantiomer .

Synthesis of Chiral Oxazole-Containing Natural Product Analogs

Oxazole rings are present in numerous bioactive natural products (e.g., hennoxazoles, phorboxazoles). This building block provides a concise entry into chiral, non-racemic oxazole amino acid mimics. The Boc group allows for direct incorporation into peptide synthesis via standard coupling protocols, while the iodomethyl handle enables further elaboration to install natural product side chains through high-yielding SN2 reactions, leveraging the leaving group superiority of iodide over bromide or chloride [2].

Quote Request

Request a Quote for tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.